REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].[CH3:5][O:6][C:7]1[S:11][C:10]([NH2:12])=[N:9][N:8]=1>C(OCC)(=O)C>[CH3:5][O:6][C:7]1[S:11][C:10]([N:12]=[C:1]=[O:2])=[N:9][N:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
40 g
|
Type
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reactant
|
Smiles
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COC1=NN=C(S1)N
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Type
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CUSTOM
|
Details
|
the resulting mixture is stirred for a period of about 16 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
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CUSTOM
|
Details
|
resulting in the formation of a precipitate
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then purged with nitrogen gas
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Type
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CUSTOM
|
Details
|
to remove unreacted phosgene
|
Type
|
FILTRATION
|
Details
|
The purged mixture is then filtered
|
Type
|
CUSTOM
|
Details
|
to recover the precipitate
|
Type
|
CUSTOM
|
Details
|
The precipitate is then recrystallized
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NN=C(S1)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |